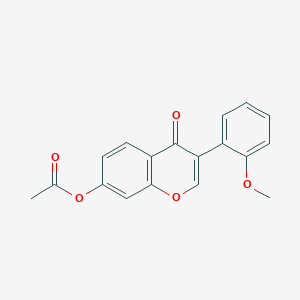

![molecular formula C24H20N2O4 B5553475 2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid, also known as DPCB, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazine derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

Facile Synthesis of Model Compounds

A study by El-Abadelah et al. (2008) demonstrates the reaction of 2-aminobenzoic acids with specific hydrazonoyl chlorides to yield corresponding hydrazino benzoic acids. These compounds, upon further reaction, produce novel tetracyclic products through lactamization processes. This research indicates the potential of related compounds in the synthesis of complex heterocyclic structures, showcasing their utility in organic synthesis and material science (El-Abadelah et al., 2008).

Structural and Catalytic Applications

In another study, Burger et al. (2003) reported on the structural characteristics of 2-(diphenylphosphinoyl)benzoic acid, illustrating its potential in forming hydrogen-bonded dimers. This study highlights the structural versatility of such compounds, which can be crucial in the development of new materials or catalysts (Burger et al., 2003).

Synthesis and Reactivity of Hydrazone Derivatives

Komarova et al. (2011) explored the chemistry of iminofurans, synthesizing 2-(2-ylidenehydrazino) derivatives, which serve as precursors for various organic compounds. This research underscores the synthetic utility of hydrazone derivatives in creating pharmacologically relevant structures (Komarova et al., 2011).

Environmental and Biological Applications

Research by Matthews (1990) on the purification of water using titanium dioxide suspensions illuminated with near-UV light to degrade organic compounds, including benzoic acid derivatives, highlights the environmental applications of these compounds in pollution control and water treatment technologies (Matthews, 1990).

Mechanism of Action

Properties

IUPAC Name |

2-[[(2,2-diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-21(18-13-7-8-14-19(18)23(29)30)25-26-22(28)20-15-24(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,25,27)(H,26,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLHZURCGBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)